O-(2-Acetamido-2-deoxy-D-glucopyranosyl)-L-serine O-(2-Acetamido-2-deoxy-D-glucopyranosyl)-L-serine 3-O-(N-acetyl-beta-D-glucosaminyl)-L-serine is an O-glycosyl-L-serine having N-acetyl-beta-D-glucosaminyl as the glycosyl component. It is a non-proteinogenic L-alpha-amino acid, an O-glycosyl-L-serine and a monosaccharide derivative.
Brand Name: Vulcanchem
CAS No.: 17041-36-0
VCID: VC21064009
InChI: InChI=1S/C11H20N2O8/c1-4(15)13-7-9(17)8(16)6(2-14)21-11(7)20-3-5(12)10(18)19/h5-9,11,14,16-17H,2-3,12H2,1H3,(H,13,15)(H,18,19)/t5-,6+,7+,8+,9+,11+/m0/s1
SMILES: CC(=O)NC1C(C(C(OC1OCC(C(=O)O)N)CO)O)O
Molecular Formula: C11H20N2O8
Molecular Weight: 308.29 g/mol

O-(2-Acetamido-2-deoxy-D-glucopyranosyl)-L-serine

CAS No.: 17041-36-0

Cat. No.: VC21064009

Molecular Formula: C11H20N2O8

Molecular Weight: 308.29 g/mol

* For research use only. Not for human or veterinary use.

O-(2-Acetamido-2-deoxy-D-glucopyranosyl)-L-serine - 17041-36-0

Specification

CAS No. 17041-36-0
Molecular Formula C11H20N2O8
Molecular Weight 308.29 g/mol
IUPAC Name (2S)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-aminopropanoic acid
Standard InChI InChI=1S/C11H20N2O8/c1-4(15)13-7-9(17)8(16)6(2-14)21-11(7)20-3-5(12)10(18)19/h5-9,11,14,16-17H,2-3,12H2,1H3,(H,13,15)(H,18,19)/t5-,6+,7+,8+,9+,11+/m0/s1
Standard InChI Key REDMNGDGDYFZRE-YRMXFSIDSA-N
Isomeric SMILES CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H](C(=O)O)N)CO)O)O
SMILES CC(=O)NC1C(C(C(OC1OCC(C(=O)O)N)CO)O)O
Canonical SMILES CC(=O)NC1C(C(C(OC1OCC(C(=O)O)N)CO)O)O

Introduction

O-(2-Acetamido-2-deoxy-D-glucopyranosyl)-L-serine is a glycosylated amino acid derivative, specifically a glycopeptide building block. It consists of a serine molecule linked to a 2-acetamido-2-deoxy-D-glucopyranose sugar moiety. This compound is crucial in the synthesis of glycopeptides, which are important in various biological processes, including cell signaling and protein modification.

Synthesis of O-(2-Acetamido-2-deoxy-D-glucopyranosyl)-L-serine

The synthesis of this compound typically involves glycosylation reactions. Efficient methods for synthesizing O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-serine derivatives have been developed using glucosamine donors with various protecting groups, such as N-TCP, N,N-diacetyl, and N-Teoc, which react with N-α-protected serine acceptors to form β-glycosides . These methods allow for the high-yielding formation of the desired glycosides, which can be further modified to produce the target compound.

Biological Significance

Glycopeptides containing O-(2-Acetamido-2-deoxy-D-glucopyranosyl)-L-serine are involved in various biological processes. They can act as recognition sites for lectins and other proteins, influencing cell adhesion, signaling, and immune responses. The presence of these glycosylated amino acids can also affect the stability and folding of proteins.

Research Findings

Research on glycopeptides has shown that the specific glycosylation patterns can significantly impact their biological activity. For instance, the presence of N-acetylglucosamine (GlcNAc) residues, similar to those in O-(2-Acetamido-2-deoxy-D-glucopyranosyl)-L-serine, is crucial for the recognition and interaction with certain proteins .

Biological ProcessRole of Glycopeptide
Cell AdhesionRecognition by lectins
Protein StabilityInfluence on protein folding
Immune ResponseModulation of immune cell activity

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